molecular formula C9H14N2O3 B2990912 ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate CAS No. 888739-04-6

ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate

Cat. No.: B2990912
CAS No.: 888739-04-6
M. Wt: 198.222
InChI Key: IMGDBIMVFOWKGU-UHFFFAOYSA-N
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Description

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate (CAS 888739-04-6) is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It belongs to the pyrazole carboxylate ester family, a class of heterocyclic building blocks that are highly valuable in scientific research and development . As a pyrazole derivative, it serves as a versatile precursor or intermediate in organic synthesis and medicinal chemistry. Such compounds are often utilized to create more complex molecules for pharmaceutical research, particularly in the development of potential inhibitors for specific biological targets . For example, structurally similar pyrazole-4-carboxylate esters have been investigated for their activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, highlighting the potential of this chemical class in antimalarial drug discovery . The specific properties and full research applications of this compound are still being explored in the scientific community. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDBIMVFOWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the isopropoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction may produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate is a pyrazole derivative with a variety of applications in scientific research, including use as a chemical intermediate, and in biological and medicinal chemistry. Pyrazole derivatives, in general, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Chemistry this compound can be used as an intermediate in the synthesis of more complex pyrazole derivatives. It can undergo reactions such as oxidation, reduction, and substitution to modify its chemical structure.

  • Oxidation Oxidation of this compound can yield pyrazole-4-carboxylic acid derivatives. Common oxidizing agents for this process include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the ester group of this compound to an alcohol or other functional groups. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are often employed for this purpose.
  • Substitution The isopropoxy group of this compound can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions using nucleophiles such as alkoxides or amines.

Biology Pyrazole derivatives, including this compound, are recognized for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Antimicrobial Activity Research suggests that pyrazole derivatives exhibit antimicrobial properties and have demonstrated effectiveness against various bacterial strains. For example, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has shown significant in vitro activity against planktonic cells of Haemophilus influenzae and H. parainfluenzae .
  • Anticancer Properties Pyrazole derivatives may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines and may also inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR.

Medicine this compound may be investigated for potential therapeutic applications, such as drug development for various diseases. Its mechanism of action in biological systems may involve interacting with molecular targets like enzymes or receptors, modulating their activity through enzyme inhibition or binding to specific receptors.

Industry Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Structural Similarity Index
Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate Isopropoxy C₉H₁₄N₂O₃ 198.22 g/mol Not explicitly listed
Ethyl 3-methyl-1H-pyrazole-4-carboxylate Methyl C₇H₁₀N₂O₂ 154.17 g/mol 0.81
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl C₆H₅F₃N₂O₂ 194.11 g/mol 0.97
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Difluoromethyl (N-methylated) C₈H₁₀F₂N₂O₂ 216.17 g/mol 0.91

Key Observations :

  • Electronic Effects : The electron-donating isopropoxy group contrasts with the electron-withdrawing trifluoromethyl group, altering reactivity in nucleophilic or electrophilic reactions .
  • Hydrogen Bonding : The isopropoxy oxygen may participate in hydrogen bonding, a critical factor in crystal engineering and supramolecular assembly .

Physicochemical Properties

  • Solubility : Bulkier substituents like isopropoxy may reduce aqueous solubility compared to methyl or trifluoromethyl analogs, which are more lipophilic .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability due to strong C-F bonds, whereas isopropoxy groups may lower melting points due to increased conformational flexibility .

Research Findings and Data Gaps

  • Crystallography: Tools like SHELXL and Mercury CSD are critical for analyzing hydrogen-bonding patterns and crystal structures in pyrazole derivatives .
  • Biological Activity : While ethyl 3-methyl-1H-pyrazole-4-carboxylate is a nucleotide analog precursor , the isopropoxy derivative’s bioactivity remains unexplored in the provided sources.

Biological Activity

Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate is a compound within the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrate that they can inhibit the growth of both planktonic cells and biofilms of pathogenic bacteria such as Haemophilus influenzae and H. parainfluenzae . The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.49 μg/ml, highlighting their potency .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. This compound may exhibit similar properties through mechanisms such as cell cycle arrest and apoptosis induction in cancer cell lines. For example, related compounds have been shown to suppress A549 lung cancer cell growth via autophagy induction . The ability to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR, further underscores the therapeutic potential of these compounds .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. Studies have indicated that similar compounds can effectively neutralize endotoxins and reduce nitric oxide (NO) production in inflammatory models .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. The presence of certain substituents on the pyrazole ring significantly influences their pharmacological profiles:

Substituent Effect on Activity
Alkoxy groupsImprove lipophilicity and solubility
Carboxylic acid groupsEnhance bioactivity through further modifications
Fluoroalkyl substituentsIncrease potency against specific targets

The incorporation of isopropoxy groups in this compound may enhance its solubility and biological activity compared to other analogs lacking such modifications.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against clinical isolates of Haemophilus spp. Results indicated a significant reduction in bacterial viability at concentrations below 62.5 μg/ml, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of novel pyrazole derivatives were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. The results demonstrated that compounds with similar structural features to this compound induced cell cycle arrest and apoptosis in a dose-dependent manner . This suggests that further exploration of this compound could lead to promising anticancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing substituents. In a typical protocol ( ):
  • Reagents : Ethyl 5-azido-1H-pyrazole-4-carboxylate, alkynes (e.g., hex-1-yne), CuSO₄, sodium ascorbate.
  • Conditions : THF/H₂O (1:1), 50°C, 72 hours.
  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH gradient).
  • Yield : 41–51%, with purity confirmed by LC-MS and NMR .
  • Key Variables : Temperature, catalyst loading, and solvent ratio significantly affect regioselectivity and yield.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 8.56 (s, pyrazole H), 4.10 (q, OCH₂CH₃), and 1.11 (t, CH₃) confirm ester and isopropoxy groups. Splitting patterns distinguish substituent positions .
  • ¹³C NMR : Peaks at δ 160.8 (C=O), 146.3 (pyrazole C), and 59.9 (OCH₂CH₃) validate the backbone .
  • MS (FAB) : m/z 264 [M+H]+ matches the molecular formula C₁₂H₁₇N₅O₂ .
  • IR : Strong bands at 1711 cm⁻¹ (ester C=O) and 3157 cm⁻¹ (N-H stretching) confirm functional groups .

Q. What safety protocols are critical when handling pyrazole derivatives in the lab?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats are mandatory ().
  • Waste Disposal : Segregate organic waste and use licensed disposal services to avoid environmental contamination .
  • Spill Management : Absorb with inert material (e.g., Celite) and avoid drainage entry .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics, DFT) optimize reaction pathways for synthesizing substituted pyrazole esters?

  • Methodological Answer : ICReDD’s approach combines quantum chemical calculations (e.g., transition state analysis) with experimental data to predict optimal conditions ():
  • Step 1 : Use Gaussian or ORCA for reaction path searches to identify low-energy intermediates.
  • Step 2 : Apply machine learning to prioritize reaction parameters (e.g., solvent, temperature).
  • Case Study : Simulated click reactions reduced trial-and-error iterations by 60% in analogous triazole-pyrazole hybrids .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodological Answer :
  • Step 1 : Verify solvent and calibration (e.g., DMSO-d₆ shifts at δ 2.50 ppm).
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve coupling ambiguities. For example, NOESY can confirm spatial proximity of isopropoxy and pyrazole protons .
  • Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic or impurity interference .

Q. What strategies improve regioselectivity in pyrazole functionalization (e.g., isopropoxy vs. methyl substitution)?

  • Methodological Answer :
  • Steric Effects : Bulky groups (e.g., isopropoxy) favor substitution at less hindered positions (e.g., pyrazole C-3).
  • Catalytic Tuning : Copper(I) catalysts in CuAAC enhance selectivity for 1,4-triazole regioisomers ().
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at C-4 .

Q. How can reaction byproducts (e.g., dimerization or oxidation) be minimized during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : LC-MS monitors dimers (m/z ~500) or oxidized species (e.g., ketones).
  • Mitigation :
  • Use degassed solvents to prevent oxidation.
  • Add radical inhibitors (e.g., BHT) during prolonged heating.
  • Optimize stoichiometry (e.g., 1.3 equiv alkyne to avoid excess) .

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